
2-(2-chlorophenoxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-methylacetamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is also known as chlorphenamidine and is used as a reagent in organic synthesis. In
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-methylacetamide has a variety of potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs. This compound has been shown to have antimicrobial activity and has been used in the development of new antibiotics.
Another potential application of 2-(2-chlorophenoxy)-N-methylacetamide is in the field of organic synthesis. This compound can be used as a reagent in a variety of reactions, including the synthesis of amides and esters.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N-methylacetamide is not well understood. However, it is believed that the compound exerts its antimicrobial activity by disrupting the cell membrane of bacteria. This disruption can lead to cell death and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(2-chlorophenoxy)-N-methylacetamide. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-chlorophenoxy)-N-methylacetamide is its versatility as a reagent in organic synthesis. This compound can be used in a variety of reactions and has been shown to be effective in the synthesis of new drugs and other compounds.
However, there are also some limitations to the use of 2-(2-chlorophenoxy)-N-methylacetamide in lab experiments. One of the main limitations is its toxicity. This compound can be harmful if ingested or inhaled and should be handled with care. Additionally, the synthesis of 2-(2-chlorophenoxy)-N-methylacetamide can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-methylacetamide. One area of research could focus on the development of new drugs based on this compound. Researchers could explore the antimicrobial activity of 2-(2-chlorophenoxy)-N-methylacetamide and use it as a starting material for the development of new antibiotics.
Another area of research could focus on the synthesis of new compounds using 2-(2-chlorophenoxy)-N-methylacetamide as a reagent. Researchers could explore the versatility of this compound and use it in the synthesis of new drugs, polymers, and other materials.
Conclusion:
In conclusion, 2-(2-chlorophenoxy)-N-methylacetamide is a versatile compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. With further research, this compound could be used to develop new drugs and materials that could have a significant impact on the field of medicinal chemistry and organic synthesis.
Synthesemethoden
The synthesis of 2-(2-chlorophenoxy)-N-methylacetamide can be achieved through a few different methods. One of the most common methods involves the reaction of 2-chlorophenol with N-methylacetamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol and is heated to a temperature of around 60-80°C for several hours. The resulting product is then purified through recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMCXIOSQBSNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

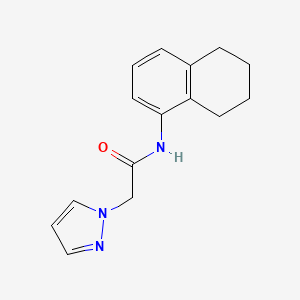
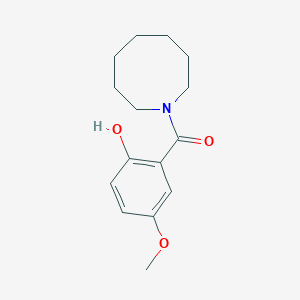
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
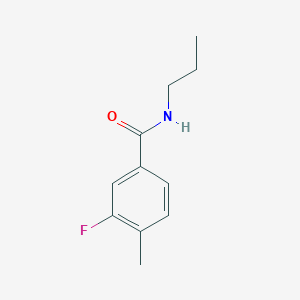
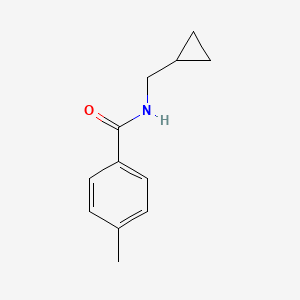
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)
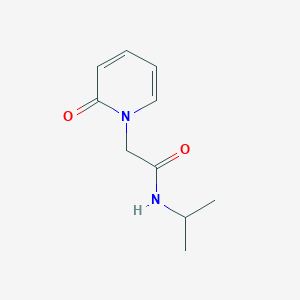
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
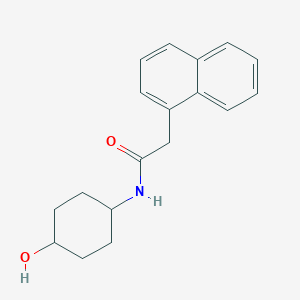
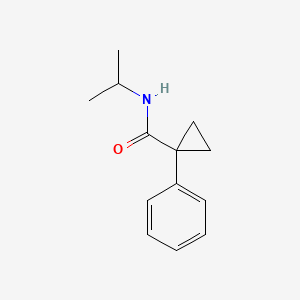
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)